Aminopurvalanol A is a synthetic purine derivative widely employed in scientific research as a potent, selective, and cell-permeable inhibitor of Cyclin-Dependent Kinases (CDKs) [, ]. It plays a crucial role in investigating various cellular processes, particularly cell cycle regulation, signal transduction, and differentiation [, ].
Aminopurvalanol A is a synthetic organic compound classified as a potent and selective inhibitor of cyclin-dependent kinases (CDKs). Its chemical formula is and it has a CAS number of 220792-57-4. This compound is notable for its ability to inhibit the growth of cancer cells by targeting the G2/M-phase transition of the cell cycle, making it a significant subject of research in cancer biology and therapeutic development .
Aminopurvalanol A is derived from purine derivatives through a multi-step synthetic process. It belongs to a class of compounds known as kinase inhibitors, specifically targeting cyclin-dependent kinases which are crucial in regulating the cell cycle. The compound is recognized for its high selectivity, exhibiting IC50 values ranging from 20 to 35 nM for CDK1, CDK2, and CDK5, while also inhibiting extracellular signal-regulated kinases 1 and 2 at higher concentrations .
The synthesis of aminopurvalanol A involves several key steps:
Aminopurvalanol A features a complex molecular structure characterized by its purine base with additional functional groups that enhance its activity as a kinase inhibitor. The structural formula includes:
The molecular weight of aminopurvalanol A is approximately 403.91 g/mol. Its InChI Key is RAMROQQYRRQPDL-HNNXBMFYSA-N, which provides a unique identifier for computational chemistry applications .
Aminopurvalanol A can undergo various chemical reactions, including:
These reactions are crucial for developing derivatives with potentially different biological activities, allowing researchers to explore structure-activity relationships in drug development .
Aminopurvalanol A primarily functions by inhibiting cyclin-dependent kinases. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins involved in cell cycle progression. This inhibition effectively arrests the cell cycle at the G2/M transition, leading to reduced cellular proliferation and potential apoptosis in cancer cells . Notably, it has been shown to sensitize certain cancer cells to other chemotherapeutic agents, enhancing their efficacy .
Aminopurvalanol A is described as a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO). Its solubility characteristics are important for its application in biological studies.
The compound exhibits significant stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its selective inhibition profile makes it an attractive candidate for further pharmacological studies .
Aminopurvalanol A has diverse applications in scientific research:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: